![molecular formula C15H19NO3S2 B1230023 Zofenoprilat CAS No. 75176-37-3](/img/structure/B1230023.png)
Zofenoprilat
Vue d'ensemble
Description
Synthesis Analysis
Zofenoprilat is synthesized through the metabolic hydrolysis of zofenopril. A specific LC-MS-MS method has been developed for the determination of zofenopril and this compound in human plasma, highlighting the detailed process of its synthesis and the precise analytical approach to quantify both the prodrug and its metabolite (Dal Bo, Mazzucchelli, & Marzo, 2000). The method involves protecting the sulfhydryl groups from oxidative degradation, emphasizing the sensitivity of this compound's molecular structure to oxidation.
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its mechanism of action. It contains a free sulfhydryl group that contributes to its ability to inhibit ACE and exhibit cardioprotective activity. Mass spectrometric and conformational studies have elucidated the molecular rearrangements zofenopril undergoes, which are critical for understanding the stability and behavior of this compound in physiological conditions (Cartoni et al., 2002).
Chemical Reactions and Properties
This compound's chemical properties, particularly its reactivity towards oxidative degradation and the role of its sulfhydryl group in forming mixed disulfides, are significant. These properties contribute to its pharmacological activity and are essential for the development of analytical methods for its quantification and stability assessment. The interaction with glutathione and its role in protein S-thiolation processes demonstrate this compound's potential for modulating physiological pathways beyond ACE inhibition (Dal Monte et al., 2005).
Physical Properties Analysis
The physicochemical properties, such as solubility and stability, are crucial for the formulation and therapeutic efficacy of this compound. Its interaction with hydroxypropyl-β-cyclodextrin, aimed at enhancing its water solubility, underscores the importance of understanding and improving the physical properties of this compound for pharmaceutical applications (Udrescu et al., 2015).
Chemical Properties Analysis
This compound's chemical stability and reactivity under various stress conditions have been comprehensively studied to understand its degradation pathways. Such studies are vital for developing robust pharmaceutical formulations and ensuring the drug's efficacy and safety throughout its shelf life. The identification and characterization of stressed degradation products of Zofenopril highlight the chemical properties of this compound and the challenges in its formulation and storage (Ramesh, Rao, & Rao, 2014).
Applications De Recherche Scientifique
Inducteur de l'angiogenèse fonctionnelle
Le zofenoprilat a été caractérisé comme un inducteur de l'angiogenèse fonctionnelle grâce à une augmentation de la disponibilité du H2S . Des études in vitro utilisant des HUVEC (cellules endothéliales de veine ombilicale humaine) ont montré une augmentation de toutes les caractéristiques fonctionnelles du processus angiogénique lorsqu'elles sont traitées avec du this compound . Ceci est dû à l'induction de l'expression de la CSE (cystathionine-γ-lyase) et à la production continue de H2S . Les mécanismes moléculaires sous-jacents à l'angiogenèse induite par H2S/Zofenoprilat se sont avérés dépendre des cascades Akt, eNOS et ERK1/2 .
Rôle dans les pathologies cardiovasculaires
Le this compound peut être considéré comme un médicament pro-angiogénique agissant par la libération et la production de H2S, utile dans les pathologies cardiovasculaires où les fonctions vasculaires doivent être rétablies et l'angiogenèse fonctionnelle induite . Ceci est particulièrement important dans des conditions telles que la maladie coronarienne, où la restauration du flux sanguin vers le muscle cardiaque est cruciale.
Quantification dans le plasma humain
Une méthode LC–MS-MS simple, sélective et sensible a été développée et validée pour quantifier simultanément le zofenopril et son métabolite actif, le this compound, dans le plasma humain . Cette méthode utilise le 1,4-dithiothréitol comme réducteur pour libérer et stabiliser le groupe thiol du this compound des formes dimères et mixtes avec les thiols endogènes dans le traitement des échantillons de plasma .
Étude de pharmacocinétique
La méthode LC–MS-MS validée a été appliquée avec succès pour étudier la pharmacocinétique du zofenopril calcium chez des volontaires chinois en bonne santé . Cela fournit des informations précieuses pour comprendre le comportement du médicament dans le corps humain, ce qui est crucial pour déterminer les schémas posologiques appropriés.
Dérivatisation pour la stabilité
Le this compound est très instable dans le plasma en raison de la dégradation oxydative de son groupe thiol . Une méthode a été développée où le bromure de p-bromophénacyl est utilisé comme réactif de dérivatisation, immédiatement après la séparation du plasma, pour réagir avec le groupe thiol libre du this compound et former un dérivé . Cela aide à stabiliser le this compound et à prévenir sa dégradation, ce qui est important pour une quantification et une analyse précises.
Propriétés antihypertensives
Le this compound, étant un métabolite actif du zofenopril, présente des propriétés antihypertensives . Cela en fait un composé précieux dans la prise en charge de l'hypertension, un trouble cardiovasculaire courant.
Mécanisme D'action
Target of Action
Zofenoprilat primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE by this compound affects the RAAS pathway, leading to a decrease in angiotensin II levels . This results in vasodilation, reduced aldosterone secretion, and ultimately, lower blood pressure . Additionally, this compound induces the expression of Cystathionine-γ-Lyase (CSE) and the continuous production of Hydrogen Sulfide (H2S), which stimulates the angiogenic process through a KATP channel/Akt/eNOS/ERK1/2 pathway .
Pharmacokinetics
This compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is eliminated in urine and feces .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure due to the decreased levels of angiotensin II . Additionally, it has been found to induce angiogenesis, both in vitro and in vivo, through the continuous production of H2S .
Safety and Hazards
Zofenoprilat is for R&D use only and not for medicinal, household, or other use. It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .
Orientations Futures
Zofenoprilat has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic. Thanks to the sulfhydryl group, zofenopril has some peculiar properties (higher lipophilicity and tissue penetration, lower bradykinin-dependent effect, higher affinity for, and more persistent binding to, tissue ACE, significant antioxidant effect), which may account for the cardio-protective effects of the drug demonstrated in both pre-clinical studies and randomized clinical trials .
Propriétés
IUPAC Name |
(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWLOWFDKAFKAP-WXHSDQCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231443 | |
Record name | Zofenoprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75176-37-3 | |
Record name | Zofenoprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75176-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zofenoprilat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075176373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zofenoprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zofenoprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOFENOPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4WDK2YBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.